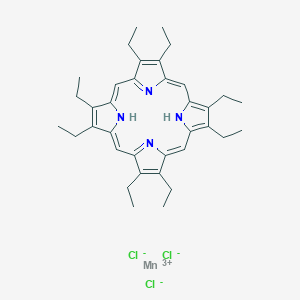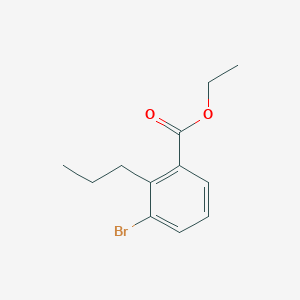
Ethyl 3-bromo-2-propylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-bromo-2-propylbenzoate is an organic compound with the molecular formula C12H15BrO2 and a molecular weight of 271.15 g/mol . It is a derivative of benzoic acid, where the hydrogen atom in the benzene ring is substituted by a bromine atom and an ethyl ester group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Ethyl 3-bromo-2-propylbenzoate can be synthesized through several methods:
Esterification: One common method involves the esterification of 3-bromo-2-propylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Hydrobromination: Another method involves the hydrobromination of ethyl 2-propylbenzoate using bromine in the presence of a radical initiator.
Chemical Reactions Analysis
Ethyl 3-bromo-2-propylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding alcohol.
Oxidation Reactions: The ethyl ester group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Scientific Research Applications
Mechanism of Action
The mechanism of action of ethyl 3-bromo-2-propylbenzoate involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of their activity. The ethyl ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can further interact with biological molecules .
Comparison with Similar Compounds
Ethyl 3-bromo-2-propylbenzoate can be compared with other similar compounds such as:
Ethyl 3-bromobenzoate: This compound lacks the propyl group, making it less hydrophobic and potentially less reactive in certain chemical reactions.
Ethyl 2-bromobenzoate: The bromine atom is positioned differently, which can affect the compound’s reactivity and interaction with biological targets.
Ethyl 3-chloro-2-propylbenzoate: The chlorine atom is less reactive than bromine, resulting in different chemical and biological properties.
This compound is unique due to its specific substitution pattern and the presence of both bromine and ethyl ester groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15BrO2 |
|---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
ethyl 3-bromo-2-propylbenzoate |
InChI |
InChI=1S/C12H15BrO2/c1-3-6-9-10(12(14)15-4-2)7-5-8-11(9)13/h5,7-8H,3-4,6H2,1-2H3 |
InChI Key |
HEYHUBASHGXGRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC=C1Br)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



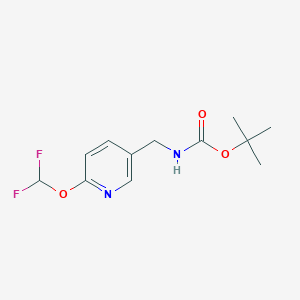

![(3AR,8aS)-2-(4,6-diphenylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B13660340.png)
![3-Chloro-6-phenylimidazo[1,2-a]pyridine](/img/structure/B13660342.png)
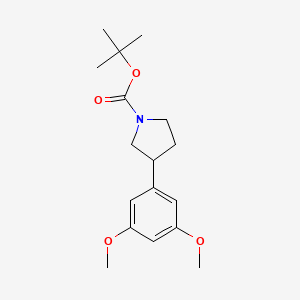
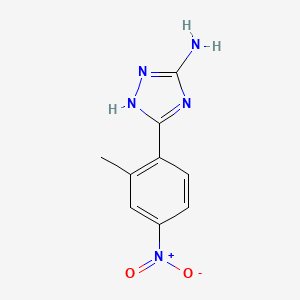
![5-Methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13660348.png)
![tert-Butyl 2-[2-(Boc-amino)ethyl]-4-chlorobenzoate](/img/structure/B13660356.png)

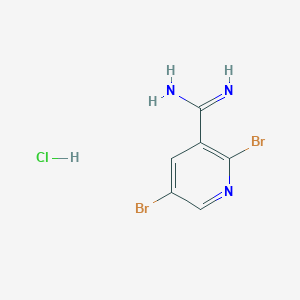
![Ethyl (S)-9,10-difluoro-3-methyl-8-nitro-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B13660381.png)
